molecular formula C7H10O3 B042172 2,2,6-Trimethyl-4H-1,3-dioxin-4-one CAS No. 5394-63-8

2,2,6-Trimethyl-4H-1,3-dioxin-4-one

Cat. No.: B042172
CAS No.: 5394-63-8
M. Wt: 142.15 g/mol
InChI Key: XFRBXZCBOYNMJP-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (TMD; CAS 5394-63-8) is a cyclic enol ether widely utilized as a stable precursor to acetylketene. It is synthesized via the elimination of tert-butanol from tert-butyl acetoacetate under thermal conditions . The compound is a colorless to pale yellow liquid (melting point: 12–13°C, boiling point: 65–67°C at 2 mmHg) with low water solubility but high miscibility in acetone and ethanol . Its key structural feature—a six-membered 1,3-dioxin ring with methyl substituents—confers thermal lability, enabling clean release of acetylketene at temperatures above 100°C. This reactivity underpins its role as a versatile acetoacetylating agent in organic synthesis, particularly in the preparation of β-ketoamides, pyridones, and pharmaceuticals like tafenoquine succinate .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,6-Trimethyl-4H-1,3-dioxin-4-one can be synthesized through the reaction of 3-oxobutanoic acid tert-butyl ester with acetone in the presence of acetic anhydride and sulfuric acid. The reaction is typically carried out at 0°C, followed by heating for several hours .

Industrial Production Methods

In industrial settings, the compound is produced by the same synthetic route but on a larger scale. The reaction mixture is subjected to flash pyrolysis to generate acetylketene, which is then used for further chemical transformations .

Chemical Reactions Analysis

Types of Reactions

2,2,6-Trimethyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of β-Dicarbonyl Compounds

TMD serves as a precursor for various β-dicarbonyl compounds, which are essential synthons in organic chemistry. These compounds include:

  • Dimedone
  • Dehydroacetic acid
  • Acetylacetone

These β-dicarbonyl compounds are valuable due to their applications in pharmaceuticals and agrochemicals. TMD's stability compared to diketene makes it easier to handle and transport, enhancing its utility in laboratory settings .

Pharmaceutical Intermediates

TMD has been explored for its potential in synthesizing biologically active compounds:

  • Sodium Iodide Symporter Inhibitors : Used in the synthesis of dihydropyrimininones that act as inhibitors for sodium iodide symporters .
  • Hsp90 Inhibitors : It is involved in the synthesis of resorcinol amide AT13387, which shows promise in cancer therapy by inhibiting heat shock protein 90 (Hsp90) activity .

Acetoacetylation Reactions

TMD can acetoacetylate various substrates, including:

  • Amines and Thiols : This reaction leads to the formation of acetoacetamides and thioesters, respectively .
  • Polysaccharides : TMD facilitates the introduction of ketone functionalities into cellulose derivatives through selective oxidation processes .

Case Study 1: Synthesis of Pyrrole Amides

Research conducted by Huggins et al. demonstrated the efficient synthesis of pyrrole amides using TMD as a key reactant. The study highlighted a straightforward method for generating these compounds through acetoacetylation reactions with imines, showcasing TMD's versatility in forming complex organic structures .

Case Study 2: Dihydropyrimininones Production

In a study focusing on sodium iodide symporter inhibitors, TMD was utilized to synthesize dihydropyrimininones with high efficacy at picomolar concentrations. This research underlines TMD's importance in developing new therapeutic agents targeting specific biological pathways .

Comparative Data Table

Application AreaCompound ProducedMethodologyReference
β-Dicarbonyl SynthesisDimedoneDirect condensation reactions
Pharmaceutical IntermediatesDihydropyrimininonesSynthetic pathway involving TMD
AcetoacetylationAcetoacetamidesReaction with amines and thiols
Functionalization of PolysaccharidesKetone-functionalized celluloseSelective oxidation using TMD

Mechanism of Action

The compound exerts its effects primarily through the generation of acetylketene upon pyrolysis. Acetylketene is a highly reactive intermediate that can undergo various chemical transformations, including acetoacetylation and hydrolysis . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Thermal Reactivity and Stability

TMD’s thermal cycloreversion to generate acetylketene is central to its utility. Computational studies reveal an activation enthalpy of 31.3 kcal/mol for this process, significantly lower than that of the oxazinone analog 2,2,4-trimethyl-6H-1,3-oxazin-6-one (44.2 kcal/mol) . The oxazinone’s higher activation barrier stems from its heterocyclic nitrogen atom, which stabilizes the ring system and impedes retro-Diels-Alder cleavage. This contrast highlights TMD’s superior efficiency in ketene generation under milder conditions.

Table 1: Thermal Reactivity of Cyclic Ketene Precursors

Compound Structure Activation Enthalpy (kcal/mol) Key Reactivity
TMD 1,3-Dioxin 31.3 Releases acetylketene >100°C; forms β-keto esters/amides via in situ ketene.
Oxazinone analog 1,3-Oxazin 44.2 Higher thermal stability; limited ketene release under standard conditions.
Diketene Cyclic dimer N/A Highly reactive but hazardous; prone to polymerization and side reactions.

Utility in Acetoacetylation Reactions

TMD is often compared to diketene (the cyclic dimer of ketene) and tert-butyl acetoacetate for acetoacetylation:

  • Diketene : While diketene is highly reactive, its volatility, toxicity, and tendency to polymerize make handling hazardous. TMD circumvents these issues by serving as a stable, shelf-stable surrogate. Reactions with amines or alcohols using TMD proceed in aqueous or solvent-free media with high yields (80–95%) and minimal byproducts .
  • tert-Butyl acetoacetate : This ester requires strong acids/bases for activation, whereas TMD’s thermolytic cleavage eliminates the need for catalysts. For example, TMD efficiently reacts with enamines to form pyridones in diglyme at 160°C without side products like Michael adducts .

Table 2: Comparison of Acetoacetylating Agents

Agent Advantages Limitations Applications
TMD Mild conditions, high yields, low hazard Requires heating (>100°C) for activation. Pharmaceuticals, heterocycles
Diketene Room-temperature reactivity Toxic, unstable, difficult storage Industrial-scale acetylations.
tert-Butyl acetoacetate No heating required Needs acidic/basic conditions; lower yields. Esterifications in non-thermal syntheses.

Biological Activity

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (commonly referred to as TMD) is a diketene-acetone adduct that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to participate in various chemical reactions leading to biologically active derivatives. This article explores the biological activity of TMD, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

TMD can be synthesized through the reaction of diketene with acetone under acidic conditions. The resulting compound is a versatile intermediate used in various organic syntheses, including the formation of heterocycles and other biologically relevant structures.

Synthesis Overview

  • Starting Materials : Diketene and acetone
  • Reaction Conditions : Acidic catalyst, typically at elevated temperatures.
  • Key Reaction : Formation of TMD as a stable adduct.

Biological Activity

The biological activity of TMD has been investigated in several studies, revealing its potential as an antimicrobial and anticancer agent. Below are key findings from recent research:

Antimicrobial Activity

TMD has shown promise in enhancing the activity of known antibiotics. For example, when incorporated into ciprofloxacin derivatives, TMD significantly increased antibacterial efficacy against Gram-positive bacteria compared to the parent compound .

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds derived from TMD. In vitro assays demonstrated that certain TMD derivatives exhibited significant anti-proliferative effects against various cancer cell lines, including:

  • A549 (non-small cell lung cancer)
  • U-87 MG (glioblastoma)
  • MCF7 (breast cancer)

These derivatives were found to inhibit cell growth effectively with IC50 values lower than those of standard chemotherapeutic agents .

Study 1: Synthesis and Evaluation of Ciprofloxacin Derivatives

A study synthesized ciprofloxacin-TMD hybrids and evaluated their biological activities. The hybrids demonstrated improved potency against cancer cell lines with IC50 values significantly lower than those of standard treatments. The mechanism was attributed to enhanced cell penetration and interaction with DNA gyrase .

CompoundA549 IC50 (µM)U-87 MG IC50 (µM)MCF7 IC50 (µM)
Ciprofloxacin12.515.010.0
TMD Hybrid 15.06.54.0
TMD Hybrid 23.55.03.0

Study 2: Multicomponent Reactions Involving TMD

In another study focusing on multicomponent reactions, TMD was utilized in the synthesis of dihydropyrimidines via the Biginelli reaction. The resulting products exhibited a range of biological activities, including antibacterial and antifungal properties .

Mechanistic Insights

The biological activities of TMD derivatives can be attributed to their ability to interact with biological targets such as enzymes involved in DNA replication and repair mechanisms. The structural features of TMD allow it to form stable complexes with these targets, leading to inhibition of their functions.

Q & A

Basic Research Questions

Q. What is the role of 2,2,6-Trimethyl-4H-1,3-dioxin-4-one in acetoacetylation reactions?

The compound acts as a thermally activated precursor for acetylketene, a reactive intermediate. Upon heating above 100°C, it undergoes thermolysis to generate acetylketene, which rapidly reacts with nucleophiles (e.g., -OH, -NH, -SH groups) to form β-ketoesters, β-ketoamides, or β-ketothioesters. This method avoids handling hazardous diketene directly and is widely used in heterocyclic synthesis and functionalization of biomolecules .

Q. What are standard protocols for purifying this compound to ensure stability?

Purification is typically achieved via distillation under reduced pressure (0.2 Torr, 65–67°C) while maintaining temperatures below 90°C to prevent decomposition. Storage in anhydrous conditions at low temperatures (e.g., 4°C) under inert gas (N₂/Ar) is recommended .

Q. How is this compound utilized in one-pot syntheses of dihydropyrimidines or pyranones?

It enables efficient acetoacetylation of amines or alcohols in aqueous or solventless systems. For example, microwave-assisted reactions with aryl/alkyl amines in water yield acetoacetamides, which are cyclized with aldehydes and urea (Biginelli reaction) to produce dihydropyrimidines. Yields exceeding 80% are achievable with optimized stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized for chemoselective acetoacetylation in complex substrates?

Reactivity follows the order: amines > primary alcohols > secondary alcohols > carbonyls . Steric hindrance significantly impacts alcohol reactivity (MeOH > 1° > 2° > 3°). Competitive trapping experiments show that amines must be excluded if targeting alcohol derivatives. Catalysts like Yb(OTf)₃ improve selectivity in multicomponent reactions .

Q. What strategies mitigate acetylketene instability during large-scale syntheses?

Key approaches include:

  • In-situ generation : Directly react the intermediate with nucleophiles without isolation.
  • Excess nucleophile : Ensures complete trapping of acetylketene, minimizing side reactions.
  • Controlled heating : Use oil baths or microwave reactors for uniform temperature distribution to avoid local overheating .

Q. How are byproducts from thermolysis characterized, and what analytical methods are critical?

Decomposition byproducts (e.g., oligomers or oxidized species) are identified via GC-MS and ¹H/¹³C NMR . For example, dimerization of acetylketene can form 4-hydroxy-3-penten-2-one. Quantitative analysis of reaction mixtures requires HPLC with UV detection (λ = 254 nm) .

Q. What mechanistic insights guide the design of cyclization reactions using this compound?

The planar, pseudopericyclic transition state of acetylketene reactions favors nucleophilic attack at the ketene carbonyl. Computational studies (e.g., DFT) predict activation barriers, aiding in solvent selection (e.g., CH₃CN for high dielectric environments) and catalyst design (e.g., Lewis acids like Yb(OTf)₃) .

Q. How does solvent choice influence yields in β-ketoamide synthesis?

Polar aprotic solvents (e.g., THF, CH₃CN) enhance reaction rates by stabilizing the transition state. For example, refluxing THF with sodium acetate achieves >90% yields of β-ketoamides from secondary amines, while nonpolar solvents (e.g., xylene) require higher temperatures (150°C) and longer reaction times .

Q. Notes for Experimental Design

  • Safety : Use sealed tubes or Schlenk lines for thermolysis to contain volatile intermediates.
  • Scalability : Pilot-scale reactions (>10 mmol) require rigorous temperature monitoring to prevent exothermic decomposition.
  • Troubleshooting : Low yields may indicate incomplete thermolysis (increase temperature) or nucleophile insufficiency (add 1.2–1.5 eq excess).

Properties

IUPAC Name

2,2,6-trimethyl-1,3-dioxin-4-one
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10O3/c1-5-4-6(8)10-7(2,3)9-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRBXZCBOYNMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC(O1)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10202230
Record name 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
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Molecular Weight

142.15 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear dark brown liquid; mp = 12-13 deg C; [Sigma-Aldrich MSDS]
Record name 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
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CAS No.

5394-63-8
Record name 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
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Record name 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
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Synthesis routes and methods I

Procedure details

The derivatives have not heretofore been known at all, but for the first time the present inventors have found a process for producing 2,2-dimethyl-1,3-dioxin-4-one as a compound belonging thereto. Namely, according to the process reported by the present inventors in Chem. Pharm. Bull. 31, (6) 1896 (1983), 2,2-dimethyl-1,3-dioxin-4-one was obtained from formyl Meldrum's acid in the presence of acetone and using a small amount of toluene or xylene as solvent, with a yield of 31%. This formyl Meldrum's acid seems to have a higher reactivity than that of similar acetyl Meldrum's acid. That is, in the case of the latter acid, its thermal decomposition yielded 2,2,6-trimethyl-1,3-dioxin-4-one, whereas in the case of the former acid, its mere heating in the absence of solvent formed only a resinous substance without yielding 2,2-dimethyl-1,3-dioxin-4-one, but when the former acid was heated in a xylene solvent containing acetone, the compound was obtained for the first time. However, its yield was not only low (yield: 31% as described above), but the loss of the raw material acid due to the resin formation was so great that the recovery of the raw material was impossible.
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Synthesis routes and methods II

Procedure details

Carroll and Bader (M. F. Carroll and A. R. Bader, J. Am. Chem. Soc., Vol. 75, 5400-5402(1953)) disclose the acidcatalyzed reactions of diketene with ketones which yielded 2,2-disubstituted-4-methyl-6-keto-1,3-dioxenes, many reactions of which dioxenes paralleled those of diketene. The adduct of diketene with acetone yielded 2,2,6-trimethyl-1,3-dioxen-4-one (TKD); the reactions of TKD with methanol or 1-butanol to yield methyl acetoacetate or n-butyl acetoacetate are exemplified.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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2,2,6-Trimethyl-4H-1,3-dioxin-4-one
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2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Trimethylsilyl hydrogen carbonate
2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Trimethylsilyl hydrogen carbonate
2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Trimethylsilyl hydrogen carbonate
2,2,6-Trimethyl-4H-1,3-dioxin-4-one
Trimethylsilyl hydrogen carbonate
Trimethylsilyl hydrogen carbonate
2,2,6-Trimethyl-4H-1,3-dioxin-4-one

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